Lipophilicity (LogP) Differential: 2-Isobutylpiperazine vs. 2-Methylpiperazine
The computed octanol‑water partition coefficient (LogP) of 2‑isobutylpiperazine is 0.59, compared with 0.23 for 2‑methylpiperazine . The ΔLogP of +0.36 corresponds to an approximately 2.3‑fold higher equilibrium concentration in the organic phase, predicting enhanced passive membrane permeability for the isobutyl congener when incorporated into a lead scaffold.
| Evidence Dimension | Octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 0.59 (computed) |
| Comparator Or Baseline | 2-Methylpiperazine: LogP = 0.23 (computed) |
| Quantified Difference | ΔLogP = +0.36 (~2.3× higher partition coefficient) |
| Conditions | Computational prediction; ChemScene algorithm (target) and BOC Sciences/ChemExper data (comparator) |
Why This Matters
A +0.36 LogP shift is sufficient to alter oral absorption and blood‑brain barrier penetration in CNS‑targeted programmes, making the isobutyl homologue preferable when increased lipophilicity is required without introducing a second heteroatom.
